molecular formula C8H10ClO3PS B1672233 Isofenchlorfos CAS No. 3309-87-3

Isofenchlorfos

Cat. No.: B1672233
CAS No.: 3309-87-3
M. Wt: 252.66 g/mol
InChI Key: MUPYMRJBEZFVMT-UHFFFAOYSA-N
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Description

Phosphothioates are a class of organophosphorus compounds where one of the non-bridging oxygen atoms in a phosphate group is replaced by a sulfur atom. This modification imparts unique properties to the molecule, making it resistant to nucleases and enhancing its stability in biological systems . Phosphothioates are widely used in various fields, including medicinal chemistry, molecular biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphothioates can be synthesized through several methods. One common approach involves the reaction of thiols with phosphonates, phosphinates, or secondary phosphine oxides under catalytic conditions. For example, a palladium-catalyzed dehydrogenative phosphorylation can be used to couple thiols with H-phosphonates . Another method involves the use of thiophosphate salts, where diethyl phosphite reacts with alkyl halides in the presence of triethylamine and sulfur under microwave irradiation .

Industrial Production Methods: Industrial production of phosphothioates often employs large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of environmentally friendly methods, such as metal-free and ligand-free conditions, is also explored to minimize chemical waste and improve atom economy .

Chemical Reactions Analysis

Types of Reactions: Phosphothioates undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphothioates typically yields phosphates, while nucleophilic substitution can produce a variety of organophosphorus compounds .

Comparison with Similar Compounds

Phosphothioates are unique due to the presence of a sulfur atom in place of a non-bridging oxygen atom in the phosphate group. This modification distinguishes them from other organophosphorus compounds, such as phosphates and phosphonates . Similar compounds include:

Phosphothioates offer enhanced stability and resistance to enzymatic degradation compared to these similar compounds, making them particularly valuable in biological and medicinal applications .

Properties

CAS No.

3309-87-3

Molecular Formula

C8H10ClO3PS

Molecular Weight

252.66 g/mol

IUPAC Name

1-chloro-4-dimethoxyphosphorylsulfanylbenzene

InChI

InChI=1S/C8H10ClO3PS/c1-11-13(10,12-2)14-8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

MUPYMRJBEZFVMT-UHFFFAOYSA-N

SMILES

COP(=O)(OC)SC1=CC=C(C=C1)Cl

Canonical SMILES

COP(=O)(OC)SC1=CC=C(C=C1)Cl

Appearance

Solid powder

3309-87-3

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2 Dimyristoyl glycero 3 phosphorylcholine
1,2 Ditetradecanoyl glycero 3 phosphocholine
1,2 Ditetradecyl glycero 3 phosphocholine
1,2-Dimyristoyl-glycero-3-phosphorylcholine
1,2-Ditetradecanoyl-glycero-3-phosphocholine
1,2-Ditetradecyl-glycero-3-phosphocholine
Dimyristoyllecithin
Dimyristoylphosphatidylcholine
DMCP
DMPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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